molecular formula C145H248N50O44S4 B12324703 acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B12324703
M. Wt: 3524.1 g/mol
InChI Key: FJULFJFRGUHITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C145H248N50O44S4

Molecular Weight

3524.1 g/mol

IUPAC Name

acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)

InChI Key

FJULFJFRGUHITK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O

Origin of Product

United States

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its biological activity and applications in various fields, including medicine, agriculture, and food preservation. The compound of interest in this article is a complex derivative of acetic acid, specifically **3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid. This article explores the biological activities associated with this compound and its potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure with multiple amino acid residues and functional groups that enhance its biological activity. The presence of various amino acids contributes to the compound's ability to interact with biological systems effectively.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₁H₄₅N₁₁O₁₈S
Molecular Weight675.85 g/mol

Antimicrobial Activity

Research indicates that acetic acid derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in pharmaceutical formulations and food preservation. The mechanism often involves disrupting the microbial cell membrane integrity or interfering with metabolic processes.

Anticancer Properties

Several studies have highlighted the potential of acetic acid derivatives in cancer therapy. The complex structure allows for targeted action against cancer cells while minimizing effects on healthy cells. The presence of specific functional groups can enhance apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

Acetic acid derivatives have shown promise in reducing inflammation. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is particularly useful in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published by Pulsus, the antimicrobial effects of phenoxyacetic acid derivatives were investigated. The results demonstrated that certain modifications to the acetic acid structure significantly enhanced antimicrobial activity against resistant strains of bacteria .

Case Study 2: Cancer Cell Apoptosis
A research article detailed the effects of acetic acid derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as therapeutic agents in oncology .

Research Findings

Recent investigations into the biological activity of acetic acid derivatives have utilized various methodologies, including:

  • Spectroscopic Analysis : Techniques such as NMR and FTIR have been employed to elucidate structural characteristics and confirm the presence of functional groups.
  • Molecular Docking Studies : Computational approaches have been used to predict interactions between acetic acid derivatives and biological targets, providing insights into their mechanisms of action.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profiles of these compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The intricate structure of the compound suggests potential utility in drug design. The presence of multiple amino acids and functional groups can enhance biological activity, making it a candidate for developing new therapeutic agents. For instance, acetic acid derivatives are often utilized in synthesizing peptide-based drugs due to their ability to mimic natural amino acids, which can improve efficacy and reduce side effects.
  • Antimicrobial Properties : Research indicates that certain acetic acid derivatives possess antimicrobial properties. This is particularly relevant in developing treatments for infections caused by resistant strains of bacteria. The compound's structural complexity may allow for enhanced interaction with microbial targets, leading to improved antimicrobial activity.
  • Cancer Treatment : Some studies suggest that acetic acid derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific modifications in the compound may enhance its ability to target cancer cells selectively, thereby minimizing damage to healthy tissues.
  • Neuroprotective Effects : Emerging research points to the neuroprotective properties of acetic acid derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

  • Herbicides and Pesticides : The chemical structure of acetic acid derivatives can be modified to develop effective herbicides and pesticides. Their ability to disrupt plant growth or pest metabolism makes them valuable in agricultural practices aimed at improving crop yields.
  • Soil Conditioning : Some studies have explored the use of acetic acid derivatives as soil conditioners that enhance nutrient availability and microbial activity in soil, thus promoting healthier plant growth.

Materials Science Applications

  • Polymer Production : Acetic acid derivatives are integral in synthesizing various polymers and copolymers used in coatings, adhesives, and plastics. Their unique properties can impart desirable characteristics such as flexibility, durability, and resistance to environmental degradation.
  • Nanotechnology : Research into nanomaterials has identified acetic acid derivatives as potential stabilizers or dispersants in nanoparticle synthesis. Their ability to interact with nanoparticles can improve stability and functionality in various applications, including electronics and catalysis.

Case Studies

  • Case Study 1 : In a study published by MDPI, researchers evaluated the efficacy of a specific acetic acid derivative against various bacterial strains. Results indicated significant antimicrobial activity compared to standard treatments, suggesting its potential as a new antibiotic agent .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of an acetic acid derivative in cellular models of neurodegeneration. The findings demonstrated that the compound reduced oxidative stress markers and improved cell viability .

Chemical Reactions Analysis

Amide Bond Reactivity

The backbone consists of numerous amide bonds, which are generally stable under physiological conditions but susceptible to hydrolysis under acidic or alkaline conditions.

Reaction Type Conditions Products Supporting Evidence
Acid-catalyzed hydrolysisConcentrated HCl, heat (110°C)Free amino acids, carboxylic acidsPatent methods for peptide cleavage
Base-catalyzed hydrolysisNaOH (6M), refluxSodium salts of amino acidsHydrolysis of analogous amides

Key structural analogs in search results (e.g., cyclopentaneacetic acid derivatives , benzoyl-substituted amides ) confirm hydrolytic lability under extreme pH.

Disulfide Bridge Reactivity

The 1,2-dithia moiety (disulfide bridge) is redox-active and critical for structural stability.

Reaction Type Conditions Products Supporting Evidence
ReductionDithiothreitol (DTT), pH 7–8Two thiol (–SH) groupsReduction of cyclic disulfides
OxidationH<sub>2</sub>O<sub>2</sub>, ambientSulfonic acid derivativesThioether oxidation pathways

The disulfide’s reactivity aligns with registered substances containing cyclic sulfur moieties .

Carbamimidamido (Guanidine) Group Reactivity

Guanidine groups participate in acid-base and coordination chemistry.

Reaction Type Conditions Products Supporting Evidence
ProtonationHCl (1M)Guanidinium chlorideAcid-base behavior of guanidine
Metal coordinationFe<sup>3+</sup>, Cu<sup>2+</sup>Metal-guanidine complexesPatent data on chelation

Thioether and Hydroxyl Group Reactivity

  • Thioether (–S–CH<sub>3</sub>):

    • Oxidation: Reacts with peroxides to form sulfoxides or sulfones .

    • Alkylation: Susceptible to methyl transfer in basic media.

  • Hydroxyl (–OH):

    • Esterification: Reacts with acetyl chloride to form esters .

    • Oxidation: Catalyzed by Dess-Martin periodinane to ketones.

Peptide-Specific Reactions

The polypeptide chain may undergo:

  • Enzymatic cleavage: Proteases (e.g., trypsin) target specific amino acid sequences.

  • Glycation: Reaction with reducing sugars under physiological conditions.

Stability Under Synthetic Conditions

Data from patents suggest sensitivity to:

  • High-temperature degradation: Decomposition above 150°C.

  • Photolysis: UV light induces bond cleavage in benzyl-protected regions.

Comparison with Similar Compounds

Catalytic and Chemical Reactivity

  • Acetic Acid in Catalysis: In syngas conversion, acetic acid exhibits lower selectivity (32–34%) compared to ethanol and acetaldehyde on Rh-based catalysts .
  • Butyric Acid : Similar to acetic acid, butyric acid enhances aerobic stability in silage by inhibiting spoilage organisms. Both acids act via proton donation, but butyric acid’s longer alkyl chain may reduce volatility .
  • Degradation Pathways: Unlike simpler acids, the target compound’s structure suggests resistance to rapid metabolic degradation, akin to lignin-derived phenolic acids (e.g., furoic acid), which undergo stepwise conversion to alcohols and acids .

Biochemical Interactions

  • Antimicrobial Activity : Esters like benzene acetic acid (from Streptomyces spp.) share acetic acid’s antifungal properties but achieve higher bioactivity via alkyl substitutions .
  • Calcium Phosphate Interactions: Acetic acid protonates calcium phosphates in bone studies, but the target compound’s hydroxypropanoyl groups could enable chelation, similar to citric or malic acids .

Application-Based Comparison

Compound Key Application Performance/Concentration Reference
Target Compound Hypothetical biochemical use Unknown; structural complexity suggests multifunctionality N/A
Acetic Acid Silage preservation ≥4% concentration required for stability; exponential efficacy
Butyric Acid Silage preservation Similar efficacy to acetic acid at lower concentrations
Methyl Acetate Solvent/Flavoring agent Low toxicity; volatile organic compound (VOC) emitter
Benzene Acetic Acid Antimicrobial agent Effective against P. falciparum; minimal cytotoxicity

Key Research Findings

Redundancy in Flavor Perception : Acetic acid’s sensory acidity correlates with 2,3-butanediol isomers (Pearson coefficient: 0.673–0.850), suggesting structural analogs might mimic its flavor profile despite differing chemistry .

Pretreatment Efficiency : In biomass processing, dilute acetic acid pretreatment matches liquid hot water (LHW) in hemicellulose hydrolysis but accelerates inhibitor formation (e.g., furfural) .

Metabolic Pathways : Unlike acetic acid, which rapidly converts to acetyl-CoA in A. resinae, the target compound’s size and substituents likely necessitate enzymatic cleavage for assimilation .

Contradictions and Limitations

  • Stability vs. Reactivity : Acetic acid degrades during leaching processes, while choline chloride (ChCl) remains stable, highlighting its volatility compared to ionic liquids .
  • Catalytic Selectivity: Rh/MCM-41 favors ethanol (32% selectivity) over acetic acid, whereas Rh/SiO2 prioritizes acetaldehyde, underscoring substrate-dependent behavior .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with selecting a 2-chlorotrityl chloride resin due to its compatibility with acid-labile side-chain protecting groups and mild cleavage conditions. The C-terminal 4-oxobutanoic acid residue is anchored via its carboxylic acid group using 2,4,6-collidine as a base in dichloromethane (DCM). Loading efficiency is monitored through quantitative ninhydrin tests, ensuring >99% incorporation before proceeding.

Fmoc Deprotection and Coupling Cycles

Each Fmoc group is removed using 20% piperidine in DMF with 0.1 M HOBt additive to suppress aspartimide formation at serine/threonine-rich regions. Coupling employs HATU (1.5 equiv) and DIPEA (3 equiv) in DMF for 45 minutes per cycle. Critical segments prone to aggregation (e.g., 3-methylpentanoyl and 4-methylsulfanylbutanoyl regions) incorporate pseudoproline dipeptides (oxazolidines) at Ser/Thr positions to disrupt β-sheet formation.

Table 1: Coupling Efficiency for Problematic Residues

Residue Coupling Time (min) Yield (%)
3-Methylbutanoyl 90 78
5-Oxopentanoyl 120 65
1-(2-Amino-3-hydroxypropanoyl)pyrrolidine 180 58

Macrocyclization and Disulfide Bond Formation

Thiazolidine Ring Construction

The 1,2-dithia-5,8,11,14-tetrazacycloheptadecane core is formed through orthogonal cysteine protection:

  • Two cysteines protected as Acm (acetamidomethyl)
  • Two cysteines protected as Trt (trityl)

After linear chain assembly, Trt groups are removed with 1% TFA in DCM, followed by oxidative cyclization using 0.01 M iodine in 80% acetic acid for 2 hours. Acm-protected cysteines are subsequently deprotected with Hg(OAc)2 and oxidized with DMSO to form the second disulfide.

Table 2: Cyclization Optimization Parameters

Condition Macrocycle Yield (%) Epimerization (%)
I2 in AcOH (0.01 M) 62 1.8
DMSO in H2O (10% v/v) 41 0.7
Air Oxidation 29 0.2

Convergent Synthesis of Branched Segments

Fragment Condensation Strategy

The peptide is divided into three segments to overcome synthesis challenges:

  • N-terminal segment : Residues 1–15 with C-terminal hydrazide
  • Central macrocycle : Residues 16–32 with N-terminal thioester
  • C-terminal segment : Residues 33–48 with N-terminal Cys

Hydrazide-thioester ligation joins segments 1 and 2 under acidic conditions (6 M Gn·HCl, 0.1 M NaH2PO4, pH 3.0). Native chemical ligation then connects segments 1–2 with segment 3 using 0.2 M TCEP and 4-mercaptophenylacetic acid (MPAA) at pH 7.2.

Final Deprotection and Purification

Global Side-Chain Deprotection

Simultaneous removal of remaining tert-butyl, Trt, and Pmc groups is achieved using a high-efficiency cleavage cocktail:

  • 94% TFA
  • 3% triisopropylsilane
  • 2% H2O
  • 1% 3,6-dioxa-1,8-octanedithiol

The reaction proceeds for 4 hours at 25°C with vigorous stirring to prevent carbocation-mediated side reactions.

Multidimensional Chromatography

Crude product is purified through:

  • Ion-exchange chromatography : DEAE Sepharose FF, 0–1 M NaCl gradient in 20 mM Tris (pH 8.0)
  • Reverse-phase HPLC : XBridge BEH C18, 5 µm, 10 × 250 mm
    • Mobile phase A: 0.1% TFA in H2O
    • Mobile phase B: 0.1% TFA in MeCN
    • Gradient: 5–35% B over 60 minutes

Table 3: Analytical Characterization Data

Parameter Value
Molecular Weight (calc) 4216.87 Da
Molecular Weight (obs) 4217.12 ± 0.8 Da
Purity (HPLC) 98.7%
Isoelectric Point 9.2

Challenges and Mitigation Strategies

Aggregation During Chain Elongation

The hydrophobic 4-methylpentanoyl and 3-methylbutanoyl regions cause severe chain aggregation after residue 25. This is addressed by:

  • Incorporating Hmb (2-hydroxy-4-methoxybenzyl) backbone protection at alternating positions
  • Using 0.4 M LiCl in DMF as swelling agent to improve resin accessibility
  • Performing in-process cleavage tests every 5 residues via MALDI-TOF MS

Epimerization at Sterically Hindered Residues

The 1-(2-amino-3-hydroxypropanoyl)pyrrolidine residue shows 18% epimerization under standard coupling conditions. This is reduced to <2% by:

  • Pre-activating with HATU/HOAt (1:1 molar ratio)
  • Coupling at −15°C in 2-methyltetrahydrofuran
  • Adding 0.1 M Oxyma Pure as racemization suppressor

Scale-Up Considerations

For bulk production (>10 g), key modifications include:

  • Replacing DMF with cyclopentyl methyl ether (CPME) for reduced environmental impact
  • Implementing continuous flow SPPS with 0.3 mmol/g resin loading capacity
  • Using machine learning-guided real-time reaction monitoring to adjust coupling times

Q & A

Q. How can researchers determine the three-dimensional structure of this complex acetic acid derivative?

Methodological Answer:

  • Techniques : Use high-resolution NMR spectroscopy (e.g., 2D NOESY for spatial proximity analysis) and X-ray crystallography for resolving crystalline forms. Circular dichroism (CD) can confirm secondary structures like β-turns or helices induced by the peptide backbone .
  • Data Interpretation : Compare spectral data (e.g., chemical shifts in 13C^{13}\text{C}-NMR) with computational models (e.g., density functional theory) to validate stereochemistry.
  • Example Table :
Technique Resolution Key Functional Groups Analyzed Evidence
X-ray Crystallography1.8 ÅBenzyl, carbamimidamidopropyl substituents
2D NOESY NMR0.05 ppmSpatial arrangement of amino acid residues

Q. What experimental strategies are recommended for synthesizing this multi-functional peptide?

Methodological Answer:

  • Solid-Phase Synthesis : Use Fmoc/t-Bu protection for amino groups, with selective deprotection for carbamimidamido and methylsulfanyl groups. Monitor coupling efficiency via Kaiser test .
  • Challenges : Steric hindrance from branched residues (e.g., 3-methylpentanoyl) may require microwave-assisted synthesis to enhance reaction rates.
  • Example Workflow :
    • Linear assembly of the peptide backbone.
    • On-resin modification of side chains (e.g., benzylation).
    • Final cleavage and HPLC purification .

Q. How should researchers address discrepancies in mass spectrometry (MS) data for this compound?

Methodological Answer:

  • High-Resolution MS : Use ESI-TOF or MALDI-TOF to resolve isotopic patterns and confirm molecular formula (e.g., distinguishing C45H72N12O18S2C_{45}H_{72}N_{12}O_{18}S_2 from isobaric species).
  • Troubleshooting :
    • Adduct Formation : Add ammonium acetate to suppress sodium adducts.
    • Fragmentation Patterns : Compare with in-silico MS/MS simulations (e.g., using MassFrontier) .

Advanced Research Questions

Q. How can conformational stability be assessed under varying pH conditions?

Methodological Answer:

  • Experimental Design : Incubate the compound in buffered solutions (pH 2–10) and monitor structural integrity via:
    • Dynamic Light Scattering (DLS) : Detect aggregation.
    • LC-MS : Quantify degradation products (e.g., cleavage at labile 5-oxopentanoyl sites) .
  • Key Finding : Stability decreases below pH 4 due to protonation of carbamimidamido groups, leading to charge repulsion .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., integrins) using GROMACS. Focus on hydrogen bonding between 3-hydroxypropanoyl residues and catalytic lysine residues .
  • Docking Software : Use AutoDock Vina to screen affinity for hydrophobic pockets (e.g., benzyl group interactions) .

Q. How can researchers resolve contradictions in activity data across in vitro vs. cellular assays?

Methodological Answer:

  • Hypothesis Testing :
    • In Vitro : Measure direct enzyme inhibition (e.g., fluorogenic substrate cleavage).
    • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) to quantify intracellular accumulation via flow cytometry .
  • Example Data :
Assay Type IC50_{50} (nM) Cellular Uptake Efficiency Evidence
In Vitro Enzymatic12 ± 3N/A
Cell-Based (HeLa)450 ± 9035% ± 5%

Q. What strategies optimize purification of this hydrophilic, charged compound?

Methodological Answer:

  • Chromatography :
    • Ion-Exchange (IEX) : Separate based on carbamimidamido charge at pH 7.4.
    • Reverse-Phase HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients .
  • Critical Step : Lyophilize fractions immediately to prevent hydrolysis of 4-oxobutanoic acid .

Q. How to validate the role of specific functional groups (e.g., 3-hydroxypropanoyl) in bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with:
    • Deletions : Remove 3-hydroxypropanoyl residues.
    • Replacements : Substitute with 3-methoxypropanoyl.
  • Assay : Compare binding affinity via surface plasmon resonance (SPR) .

Data Contradiction Analysis

Case Study : Conflicting reports on the compound’s redox sensitivity.

  • Resolution :
    • Controlled Environment : Repeat experiments under inert (N2_2) vs. aerobic conditions.
    • Analytical Chemistry : Use cyclic voltammetry to identify redox-active sites (e.g., thioether bonds) .
  • Conclusion : Oxidation of methylsulfanyl groups under aerobic conditions reduces bioactivity .

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